![molecular formula C16H22N4O B6449488 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine CAS No. 2549027-43-0](/img/structure/B6449488.png)
1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine
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Description
The compound you’ve mentioned is a piperidine derivative. Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals. The “1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}” part suggests that this compound has an imidazo[1,2-b]pyridazine ring, which is a type of nitrogen-containing heterocycle, attached to the piperidine ring at the 1-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazo[1,2-b]pyridazine ring followed by its attachment to the piperidine ring. There are several methods for synthesizing imidazo[1,2-b]pyridazines, including the reaction of 2-aminopyridines with α-bromoketones . The resulting imidazo[1,2-b]pyridazine could then potentially be coupled with a piperidine ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring and an imidazo[1,2-b]pyridazine ring. The InChI code provided suggests that the compound has a molecular weight of 174.25 .Chemical Reactions Analysis
As a nitrogen-containing heterocycle, imidazo[1,2-b]pyridazine can undergo a variety of chemical reactions. For example, it can participate in coupling reactions, substitution reactions, and others .Safety and Hazards
Mechanism of Action
Target of Action
A similar compound, an imidazo[1,2-a]pyridine derivative, has been shown to have potent antifungal activity against candida spp .
Mode of Action
The related imidazo[1,2-a]pyridine derivative inhibits the formation of yeast to mold as well as ergosterol formation . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death .
Biochemical Pathways
The inhibition of ergosterol biosynthesis is a common mechanism of antifungal drugs . This process involves several enzymes and biochemical pathways, including the sterol 14-alpha demethylase (CYP51) pathway .
Pharmacokinetics
The related imidazo[1,2-a]pyridine derivative was found to be moderately toxic in admet analysis .
Result of Action
The related imidazo[1,2-a]pyridine derivative showed potent activity against candida spp, including several multidrug-resistant strains . It exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .
properties
IUPAC Name |
(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-16(2,3)13-11-20-14(17-13)8-7-12(18-20)15(21)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFPAOGDCVGEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-Tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine |
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